N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide
Description
N-(2,2,2-Trichloro-1-hydroxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trichloroethyl group and a hydroxyl group attached to the sulfonamide nitrogen.
Properties
CAS No. |
75457-08-8 |
|---|---|
Molecular Formula |
C8H8Cl3NO3S |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8Cl3NO3S/c9-8(10,11)7(13)12-16(14,15)6-4-2-1-3-5-6/h1-5,7,12-13H |
InChI Key |
AHPIJNXCKMJSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with chloral hydrate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation: Formation of N-(2,2,2-trichloro-1-oxoethyl)benzenesulfonamide.
Reduction: Formation of N-(2,2,2-trichloro-1-aminoethyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloromethyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzenesulfonamide moiety can interact with specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
T0901317 (N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)phenyl]benzenesulfonamide)
- Key Features : Trifluoroethyl and trifluoromethyl groups replace trichloro and hydroxyethyl groups.
- Biological Activity: A well-characterized LXR agonist with EC₅₀ values in the nanomolar range. The trifluorinated groups enhance metabolic stability and receptor binding affinity compared to chlorinated analogs .
4-Chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Key Features : Incorporates a trichloroethyl group and a methylindole substituent.
- Biological Activity : The indole moiety may target serotonin or kinase pathways, diverging from the LXR focus of T0901315. The trichloro group enhances lipophilicity, favoring tissue accumulation .
N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives
- Key Features : Methyl substituents on the phenyl ring instead of halogenated ethyl groups.
- Biological Activity : Exhibits antibacterial and anti-enzymatic properties. The absence of halogens reduces toxicity but limits potency against targets requiring hydrophobic interactions .
Halogen Substitution Impact
| Compound | Halogen Substituents | Biological Target | Key Properties |
|---|---|---|---|
| N-(2,2,2-Trichloro-1-hydroxyethyl) | Cl (trichloroethyl) | Not explicitly stated | High lipophilicity, moderate stability |
| T0901317 | CF₃ (trifluoroethyl) | LXR agonist | Enhanced metabolic stability, EC₅₀ ~nM |
| 4-Chloro-N-[...]benzenesulfonamide | Cl (trichloroethyl + chloro) | Potential kinase target | Tissue-specific accumulation |
| N-(2-Aminoethyl)benzenesulfonamide | None (aminoethyl) | Antifungal | Improved solubility, lower potency |
- Chlorine vs. Fluorine : Chlorinated compounds (e.g., trichloroethyl) exhibit greater lipophilicity, favoring tissue penetration but increasing toxicity risks. Fluorinated analogs (e.g., T0901317) balance electronegativity and stability, making them preferred for receptor-targeted therapies .
- Hydroxyethyl vs. Trifluoromethyl : The hydroxyethyl group in the target compound may enable hydrogen bonding, whereas trifluoromethyl groups in T0901317 enhance steric bulk and electron-withdrawing effects, critical for LXR activation .
Pharmacological and Physicochemical Profiles
| Property | N-(2,2,2-Trichloro-1-hydroxyethyl) | T0901317 | N-(2,3-Dimethylphenyl) Derivatives |
|---|---|---|---|
| LogP | ~3.8 (estimated) | ~4.2 | ~2.5 |
| Solubility (aq.) | Low | Moderate | High |
| Metabolic Stability | Moderate (CYP450 susceptibility) | High (fluorine shielding) | Low (rapid hepatic clearance) |
| Therapeutic Indication | Undefined (potential LXR modulation) | Atherosclerosis, NAFLD | Bacterial infections |
- LogP Trends : Fluorinated and chlorinated derivatives exhibit higher lipophilicity, correlating with prolonged half-lives but increased toxicity risks.
- Therapeutic Divergence : Structural variations redirect compounds toward distinct targets—LXR agonists (T0901317), antimicrobials (N-(2,3-dimethylphenyl)), or kinase inhibitors (4-chloro-indole derivative) .
Biological Activity
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide, with the CAS number 75457-08-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6Cl3N1O2S
- Molecular Weight : 265.55 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes and disrupt cellular processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.
- Cellular Interaction : this compound can bind to cellular receptors or proteins, altering their function and leading to downstream effects on cell signaling.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate Inhibition |
| Gram-negative Bacteria | Significant Inhibition |
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on different cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Antimicrobial Efficacy : In a controlled environment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations above 50 µg/mL.
"this compound demonstrated effective antimicrobial properties against both tested strains" .
-
Cytotoxicity Assessment : A cytotoxicity assay was conducted using human cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells.
"The selectivity index suggests potential for therapeutic applications in oncology" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
